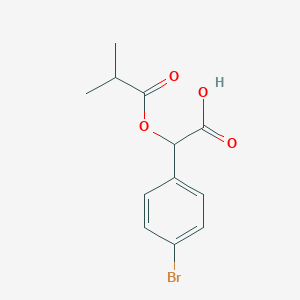

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

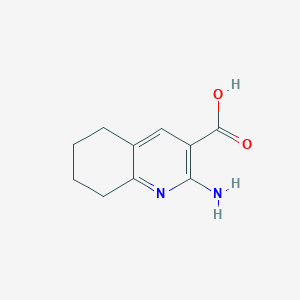

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid is a compound that is structurally related to various bromophenyl acetic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The presence of the bromine atom on the phenyl ring makes these compounds suitable for further functionalization through various organic reactions, such as cross-coupling reactions . Additionally, the acetic acid moiety can be involved in hydrogen bonding, which may influence the compound's physical properties and reactivity .

Synthesis Analysis

The synthesis of related bromophenyl acetic acid derivatives often involves halogenation reactions, where a bromine atom is introduced into the phenyl ring. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, ω-(4-Bromophenyl)alkanoic acids were obtained from bromo-alkenylbenzenes through hydroboration, thermal isomerization, and oxidation . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid.

Molecular Structure Analysis

The molecular structure of bromophenyl acetic acid derivatives is characterized by the orientation of substituents around the phenyl ring and the acetic acid moiety. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . These structural features are crucial as they can affect the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Bromophenyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom is a good leaving group, which allows for nucleophilic substitution reactions, such as the cross-coupling reactions mentioned in the synthesis of organoboranes . The acetic acid moiety can also participate in reactions typical for carboxylic acids, such as esterification and amidation, as seen in the synthesis of Bromo-Substituted 4-biphenyl acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl acetic acid derivatives are influenced by their molecular structure. The electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents can affect the compound's acidity, boiling point, and solubility . The ability to form hydrogen bonds can also impact the compound's melting point and its behavior in the solid state, as observed in the formation of centrosymmetric dimers in the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has shown that derivatives of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid are used as starting materials for synthesizing various novel compounds. For instance, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a related compound, has been utilized to prepare a series of heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Chemical Synthesis and Analysis

Another application involves the use of related bromophenyl compounds in chemical synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid has been synthesized through regioselective bromination and analyzed for its structural properties (Guzei, Gunderson, & Hill, 2010). These kinds of syntheses are significant for understanding the chemical behavior and potential applications of such compounds.

Photoluminescence and Fluorescence Studies

A specific derivative, 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, has been synthesized and studied for its UV–vis absorption and photoluminescent spectra. These compounds have shown to emit green fluorescence, which is significant for applications in materials science and photonics (Li, Li, Liu, Yue, & Yu, 2011).

Metabolic Pathway Studies

In pharmacological research, similar bromophenyl compounds have been studied to understand their metabolic pathways in biological systems. For example, the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine in rats has been analyzed to identify various metabolites (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). Such studies are crucial for understanding the biological interactions and effects of these compounds.

Propiedades

IUPAC Name |

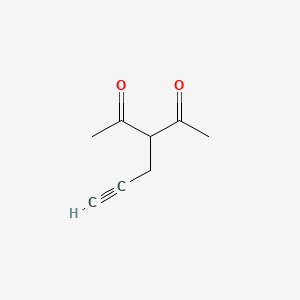

2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7(2)12(16)17-10(11(14)15)8-3-5-9(13)6-4-8/h3-7,10H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHIJSKRSRZFNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-2-(isobutyryloxy)acetic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,10-Bis[4-(ethoxycarbonyl)phenoxy]decane](/img/structure/B1276907.png)

![4-Amino-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1276912.png)